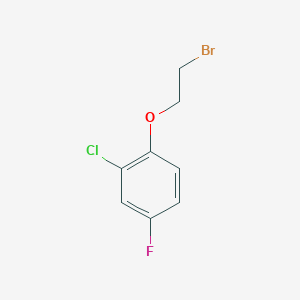
1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene
Descripción general
Descripción
1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene is an organic compound that features a benzene ring substituted with bromoethoxy, chloro, and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction where 2-chloro-4-fluorophenol reacts with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used, often in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Products include ethers or other substituted benzene derivatives.
Electrophilic Aromatic Substitution: Products include halogenated or nitrated benzene derivatives.
Oxidation and Reduction: Products can range from alcohols to carboxylic acids, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene depends on the specific application and the chemical environment. Generally, the compound can interact with various molecular targets through its functional groups:
Nucleophilic Sites: The bromoethoxy group can act as a nucleophile, participating in substitution reactions.
Electrophilic Sites: The chloro and fluoro groups can act as electrophiles, facilitating electrophilic aromatic substitution reactions.
Pathways Involved: The compound can influence various biochemical pathways, depending on its interaction with enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
1-(2-Bromoethoxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of a chloro and fluoro group.
1-(2-Bromoethoxy)-2-bromobenzene: Similar structure but with two bromo groups instead of chloro and fluoro groups.
1-(2-Bromoethoxy)-2-chlorobenzene: Similar structure but without the fluoro group
Uniqueness: 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene is unique due to the combination of bromoethoxy, chloro, and fluoro substituents on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis and material science .
Propiedades
IUPAC Name |
1-(2-bromoethoxy)-2-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTVOMFVGHJJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


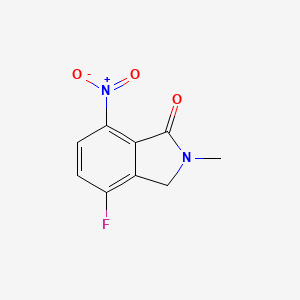
![Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1444780.png)
![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)


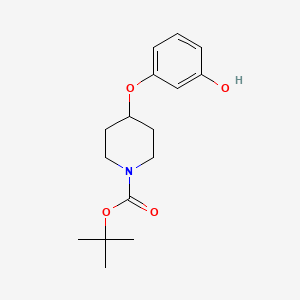

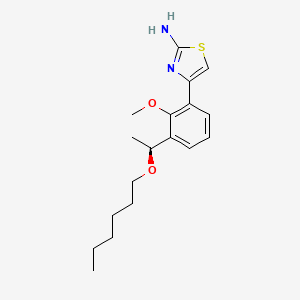

![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)
![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)
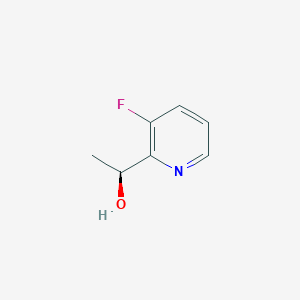
![Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B1444800.png)

